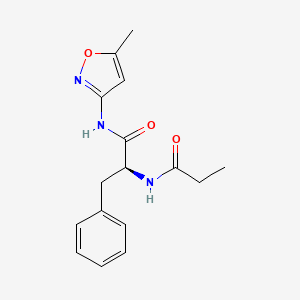
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is a complex organic compound that features a unique structure combining an isoxazole ring, a phenyl group, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form 5-methylisoxazole. This intermediate is then subjected to further reactions to introduce the phenyl and propionamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring and phenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylisoxazol-3-yl)methanesulfonyl chloride: A related compound with a similar isoxazole ring structure.
(5-Methylisoxazol-3-yl)methanol: Another compound featuring the isoxazole ring but with different functional groups.
Uniqueness
(S)-N-(5-Methylisoxazol-3-yl)-3-phenyl-2-propionamidopropanamide is unique due to its combination of the isoxazole ring, phenyl group, and propionamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(2S)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-2-(propanoylamino)propanamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-15(20)17-13(10-12-7-5-4-6-8-12)16(21)18-14-9-11(2)22-19-14/h4-9,13H,3,10H2,1-2H3,(H,17,20)(H,18,19,21)/t13-/m0/s1 |
Clé InChI |
DVPGLUMHLMUBPO-ZDUSSCGKSA-N |
SMILES isomérique |
CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
SMILES canonique |
CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=NOC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


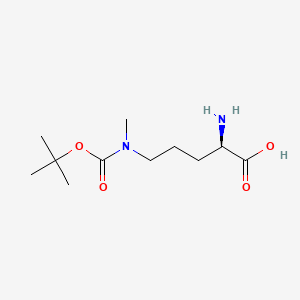
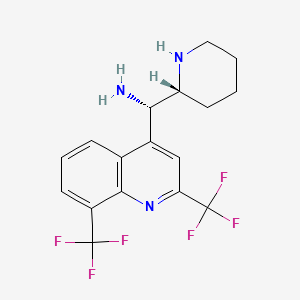
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
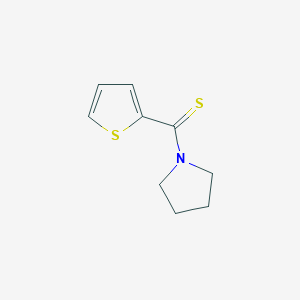
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
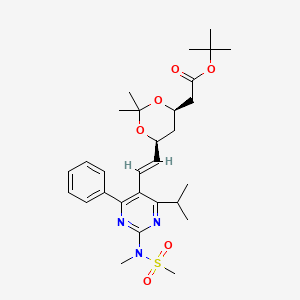
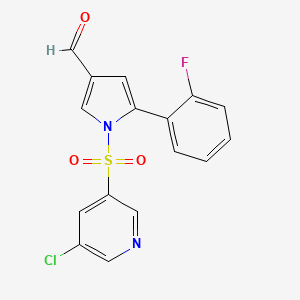
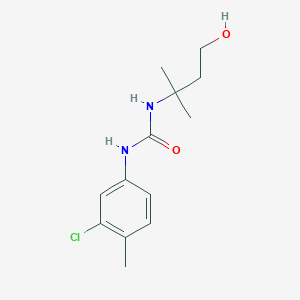

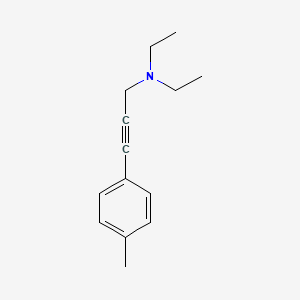
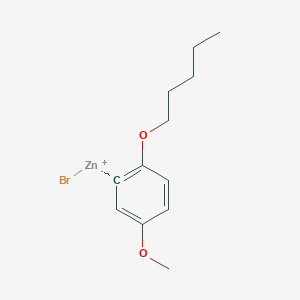
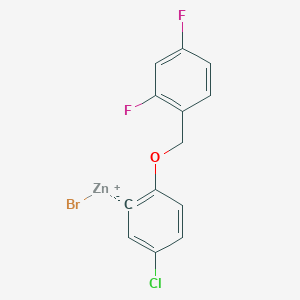
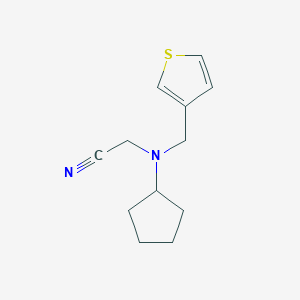
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
